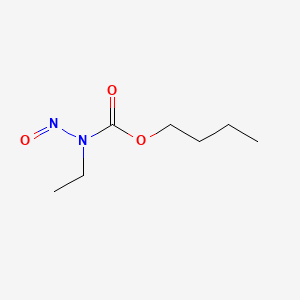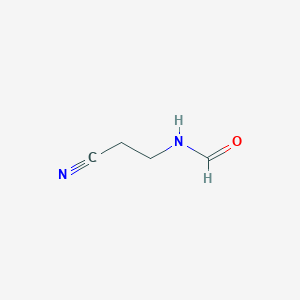
N-(2-cyanoethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanoethyl)formamide is an organic compound with the molecular formula C7H9N3O. It is also known by other names such as N,N-bis(2-cyanoethyl)formamide and 3,3’-Formyliminodipropiononitrile . This compound is characterized by its transparent, light yellow, viscous liquid appearance and is used in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-cyanoethyl)formamide can be synthesized through the reaction of acrylonitrile and formamide in the presence of bases. Specifically, the reaction involves two moles of acrylonitrile and one mole of formamide, with catalytic quantities of sodium . The reaction conditions typically involve heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of catalytic quantities of sodium helps in achieving efficient conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-cyanoethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce formic acid derivatives, while reduction reactions may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-cyanoethyl)formamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(2-cyanoethyl)formamide involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity . The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(2-cyanoethyl)formamide include:
Formamide: An amide derived from formic acid, used as a solvent and in the production of pharmaceuticals.
Dimethylformamide: A derivative of formamide, commonly used as a solvent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as a liquid phase in gas chromatography and its potential role in prebiotic chemistry distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
59749-65-4 |
|---|---|
Molekularformel |
C4H6N2O |
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
N-(2-cyanoethyl)formamide |
InChI |
InChI=1S/C4H6N2O/c5-2-1-3-6-4-7/h4H,1,3H2,(H,6,7) |
InChI-Schlüssel |
LWUUXENGQFMODR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





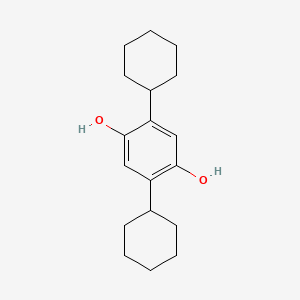
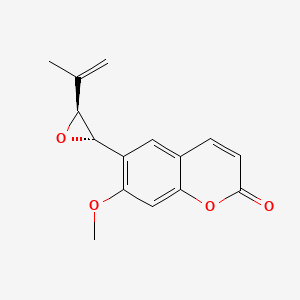
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
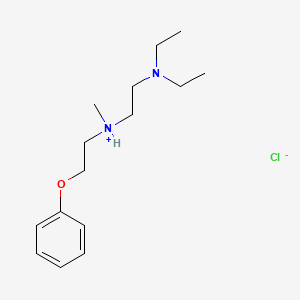
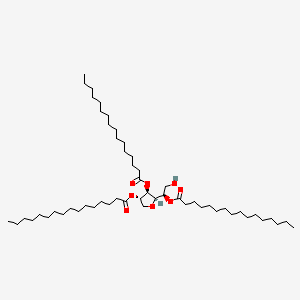
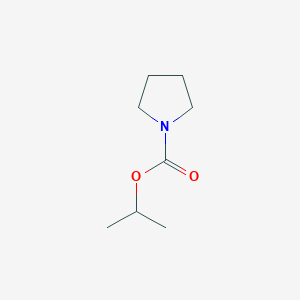
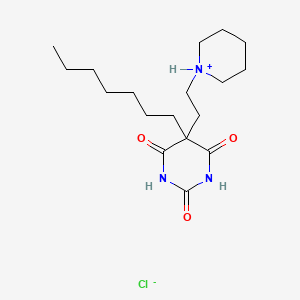
![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
